molecular formula C5H11B B1595504 (R)-1-Bromo-2-methylbutane CAS No. 99032-67-4

(R)-1-Bromo-2-methylbutane

Cat. No. B1595504
CAS RN: 99032-67-4
M. Wt: 151.04 g/mol
InChI Key: XKVLZBNEPALHIO-RXMQYKEDSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers like CAS number, PubChem ID, etc.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves analyzing the molecular structure of the compound. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Enantioselective Decomposition

(R)-1-Bromo-2-methylbutane exhibits interesting enantioselective surface chemistry. When interacting with chiral copper surfaces, it shows different reactions like debromination and hydrogenation. The nature of these reactions changes based on the surface structure and the adsorbate structure, demonstrating the substance's potential in enantioselective catalysis and surface chemistry studies (Rampulla & Gellman, 2006).

Conformational Analysis

Conformational stability and analysis of (R)-1-Bromo-2-methylbutane have been explored using techniques like vibrational circular dichroism and density functional theory. This research provides insight into the molecule's various conformations and the influence of the bromine atom on its structural properties (Wang et al., 2002).

Solvolysis Studies

The solvolysis of (R)-1-Bromo-2-methylbutane in various solvents has been studied, providing insights into the mechanism of nucleophilic solvent participation and the influence of solvent structure on the reaction. This research can be valuable in understanding solvent effects in organic reactions (Kwang‐ting Liu et al., 2009).

Optical Rotation and Atomic Dimension

Studies on the optical rotation and atomic dimensions of (R)-1-Bromo-2-methylbutane provide fundamental insights into the relationship between molecular structure and optical properties. This research is significant for understanding chiral molecules in various fields, including pharmaceuticals and materials science (Brauns, 1937).

Application in Microextraction Techniques

(R)-1-Bromo-2-methylbutane has been used in dispersive liquid-liquid microextraction techniques for the preconcentration and determination of heavy metals in water samples. This highlights its role in environmental analysis and the development of eco-friendly extraction solvents (Peng et al., 2016).

Structural Elucidation in Chemistry

The structural elucidation of compounds related to (R)-1-Bromo-2-methylbutane, like 2-bromo-3-methylbutyric acid, has been a focus of research. Such studies enhance understanding of intermolecular interactions, hydrogen bonding, and preferred conformations in solid-state chemistry (Seidel et al., 2020).

Safety And Hazards

This involves understanding the safety measures needed to handle the compound and the potential hazards it may pose. Material Safety Data Sheets (MSDS) are often referred to for this information.


Future Directions

This involves understanding the current state of research on the compound and identifying potential future research directions. This could include potential applications, improvements in synthesis methods, etc.


For a specific compound like “®-1-Bromo-2-methylbutane”, you would need to look up these details in chemical databases, research articles, and textbooks. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. If you have access to a university library, they often have subscriptions to databases and journals where you can find this information. You can also use search engines like Google Scholar to find relevant research articles. Please remember to evaluate the reliability of your sources when gathering information.


properties

IUPAC Name

(2R)-1-bromo-2-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Br/c1-3-5(2)4-6/h5H,3-4H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVLZBNEPALHIO-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Bromo-2-methylbutane

CAS RN

99032-67-4
Record name 1-Bromo-2-methylbutane, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099032674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-BROMO-2-METHYLBUTANE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08773JMM5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
MA Tius, X Gu, JW Truesdell, S Savariar… - Synthesis, 1988 - thieme-connect.com
Flash chromatography was performed on Brinkmann silica gel (0.040—t). 063 mm) using mixtures oi ‘EtOAc and hexane. TLC was performed on EM reagents precoatcd silica gel 60 F-…
Number of citations: 2 www.thieme-connect.com
JW Huffman, JAH Lainton, WK Banner, SG Duncan Jr… - Tetrahedron, 1997 - Elsevier
The synthesis of both side chain epimers of 1′-(4), 2′-(5), 3′-methyl-(6) and 4′-methyl-Δ 8 -tetrahydrocannabinol (7) has been carried out. The synthetic approach entailed the acid …
Number of citations: 31 www.sciencedirect.com
I Kato, K Sunahara, K Okoshi - Proceedings of Chitose International Forum - chitose.ac.jp
We have developed a 9-step synthesis route to decyl-(R)-2-methylbutyl-dichlorosilane, a monomer of right-handed helical polysilane, whose chiral starting material is not commercially …
Number of citations: 0 www.chitose.ac.jp
JW Huffman, JAH Lainton, WK Banner, SG Duncan Jr… - 1997 - academia.edu
The synthesis of both side chain epimers of I’-(4), 2’-(5), 3’-methyl-(6) and 4’. methyl-As-tetrahydrocannabinol (7) has been carried out. The synthetic approach entailed the acid …
Number of citations: 1 www.academia.edu
N Suryadevara, A Pausch… - … A European Journal, 2021 - Wiley Online Library
Chiral magnetic materials are proposed for applications in second‐order non‐linear optics, magneto‐chiral dichroism, among others. Recently, we have reported a set of tetra‐nuclear …
G Giacomelli, R Menicagli… - The Journal of …, 1978 - ACS Publications
Optically active aliphatic organoaluminum compounds, containing groups of different steric requirements on the 0-chiral carbon atom, have been prepared via an alkyl exchange …
Number of citations: 28 pubs.acs.org
R Gries, PW Schaefer, R Hahn, G Khaskin… - Journal of chemical …, 2007 - Springer
The Indian gypsy moth, Lymantria obfuscata (Lepidoptera: Lymantriidae), has been recognized as a distinct species since 1865 but closely resembles a diminutive form of gypsy moth, …
Number of citations: 4 link.springer.com
A Tai, E Syouno, K Tanaka, M Fujita… - Bulletin of the …, 2002 - journal.csj.jp
Regio- and stereoisomers of 1,2,ω-trimethyldecyl propionate (ω = 5–9) were prepared from stereochemically pure chiral building blocks as sex pheromone candidates of a pine sawfly; …
Number of citations: 35 www.journal.csj.jp
Y Yu, EB Jang, MS Siderhurst - Journal of chemical ecology, 2014 - Springer
The little fire ant, Wasmannia auropunctata (Roger) (Hymenoptera: Formicidae), is an invasive ant with negative impacts on both biodiversity and agriculture throughout the tropics and …
Number of citations: 6 link.springer.com
F Verheggen, C Ryne, POC Olsson, L Arnaud… - Journal of Chemical …, 2007 - Springer
Several previous studies have addressed pheromone communication in various flour beetles (Coleoptera: Tenebrionidae), including the confused flour beetle, Tribolium confusum (du …
Number of citations: 76 link.springer.com

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